N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a benzamide derivative featuring a benzothiazole core linked to a 3,4,5-trimethoxybenzamide group and a dimethylaminoethyl side chain. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The compound’s design leverages heterocyclic and aromatic motifs common in kinase inhibitors and antimicrobial agents, though its specific biological targets require further elucidation .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S.ClH/c1-14-10-15(2)20-19(11-14)31-23(24-20)26(9-8-25(3)4)22(27)16-12-17(28-5)21(30-7)18(13-16)29-6;/h10-13H,8-9H2,1-7H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFDIWOWLXNESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H23ClN4O3S
- Molecular Weight : 434.9 g/mol
- CAS Number : 1215838-67-7
The structure includes a thiazole ring and multiple functional groups that enhance its solubility and biological activity. The presence of the dimethylamino group is particularly significant as it contributes to improved pharmacological properties .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The thiazole ring is essential for its activity; modifications to this ring can significantly influence potency. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by interacting with proteins involved in cell cycle regulation and apoptosis pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.2 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 4.5 | Interaction with apoptotic proteins |
The proposed mechanism involves:
- Binding to Cellular Targets : Molecular docking studies suggest that the compound preferentially binds to specific proteins within cancer cells, potentially inhibiting their function.
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression, particularly at the G1/S transition .
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
-
Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
-
MCF-7 Cell Line Evaluation :
- The compound was tested for its ability to inhibit proliferation.
- Findings revealed a significant reduction in cell viability at concentrations above 3 µM.
- A549 Lung Cancer Model :
Comparison with Similar Compounds
NMR and Spectroscopic Insights
Chemical Shift Analysis ()
Regions of structural divergence in analogues can be identified via NMR. For example:
- In Compound 22, aromatic protons (7.94 ppm, d) and amide NH (12.26 ppm) shifts differ significantly from benzothiazole-based compounds due to electron-withdrawing cyano groups and benzimidazole ring currents .
- The target compound’s dimethylaminoethyl group would likely cause upfield shifts in adjacent protons (e.g., 3.0–3.5 ppm for CH2-N), contrasting with the trifluoromethyl groups in ’s pesticides (e.g., diflufenican at 7.51 ppm) .
Pharmacological and ADMET Considerations
Lumping Strategy for Property Prediction ()
Structurally similar compounds (e.g., benzamides with methoxy or heterocyclic groups) may share physicochemical properties. However, the dimethylaminoethyl group in the target compound introduces a basic center, altering logP and solubility compared to neutral analogues like Compound 22. This necessitates separate ADMET profiling .
Bioactivity Trends
- Antimicrobial Potential: The trimethoxybenzamide motif is common in antifungals (e.g., etobenzanid in ), suggesting the target compound could share similar targets .
- Kinase Inhibition: Thiazole and benzimidazole derivatives often inhibit tyrosine kinases. The dimethylaminoethyl chain in the target compound may mimic ATP-binding domain interactions seen in kinase inhibitors like imatinib .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential coupling of the dimethylaminoethyl group, benzo[d]thiazole, and trimethoxybenzamide moieties. Key steps include:
- Solvent Selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis of reactive intermediates .
- Temperature Control : Maintain temperatures below 40°C during amide bond formation to prevent side reactions .
- Catalyst Optimization : Employ coupling agents like HATU or EDCI for efficient condensation .
- Yield Monitoring : Track reaction progress via TLC and HPLC, adjusting stoichiometry if intermediates persist .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer : Use orthogonal techniques:
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and dimethylamino groups (δ 2.2–2.5 ppm) to confirm regiochemistry .
- HPLC : Monitor purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]+ ion matching theoretical values (e.g., ~520–550 Da) .
Q. How can initial biological activity be assessed for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Target Binding : Perform fluorescence polarization assays to evaluate binding to kinases or tubulin, given structural analogs’ activity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, consistent cell passage numbers) to minimize variability .
- Orthogonal Validation : Confirm activity using complementary assays (e.g., apoptosis via Annexin V staining if cytotoxicity is disputed) .
- Statistical Analysis : Apply ANOVA or non-parametric tests to identify outliers and ensure significance (p < 0.05) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Proteomic Profiling : Use SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Molecular Docking : Model interactions with potential targets (e.g., VEGFR-2, tubulin) using AutoDock Vina, guided by trimethoxybenzamide’s role in binding hydrophobic pockets .
- Kinase Inhibition Assays : Test against a panel of 100+ kinases to identify off-target effects .
Q. How can pharmacokinetic and toxicity profiles be evaluated preclinically?
- Methodological Answer :
- ADME Studies :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes, monitoring parent compound depletion via LC-MS .
- Toxicity Screening :
- hERG Assay : Patch-clamp testing to assess cardiac risk .
- Ames Test : Evaluate mutagenicity in Salmonella strains TA98 and TA100 .
Q. What approaches are used to study structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and compare activities .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups on benzamide) with bioactivity .
- Thermodynamic Profiling : Measure ΔG of binding via ITC to quantify affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
